![molecular formula C26H29N3O4 B12129033 1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129033.png)
1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[3-(Dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with ethyl isocyanate to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1’-[3-(Dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1’-[3-(Dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: A simpler compound with similar functional groups but lacking the spiro structure.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide: Used in peptide synthesis and has similar reactivity but different applications
Uniqueness
1’-[3-(Dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts specific chemical and physical properties that are not present in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[hydroxy-(4-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H29N3O4/c1-5-28-20-10-7-6-9-19(20)26(25(28)33)21(22(30)18-13-11-17(2)12-14-18)23(31)24(32)29(26)16-8-15-27(3)4/h6-7,9-14,30H,5,8,15-16H2,1-4H3/b22-21- |
InChI Key |
RULSJYIZTQQSAZ-DQRAZIAOSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCCN(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCCN(C)C |
Origin of Product |
United States |
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